Cas no 2411201-61-9 (1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one)
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
- Z3991577947
- 1,4-dimethyl-7-[(oxiran-2-yl)methoxy]-1,2-dihydroquinolin-2-one
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- Inchi: 1S/C14H15NO3/c1-9-5-14(16)15(2)13-6-10(3-4-12(9)13)17-7-11-8-18-11/h3-6,11H,7-8H2,1-2H3
- InChI Key: PSNZQVUDXQOUBH-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC2C(C)=CC(N(C)C=2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 379
- XLogP3: 1.1
- Topological Polar Surface Area: 42.1
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7562622-1.0g |
1,4-dimethyl-7-[(oxiran-2-yl)methoxy]-1,2-dihydroquinolin-2-one |
2411201-61-9 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one (CAS No. 2411201-61-9): A Comprehensive Overview
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one (CAS No. 2411201-61-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This quinoline derivative, characterized by its unique epoxide-functionalized side chain, offers a versatile platform for further chemical modifications and applications. Its molecular structure combines the aromatic properties of a quinolin-2-one core with the reactivity of an oxirane (epoxide) group, making it particularly valuable for researchers exploring novel bioactive molecules or advanced materials.
The growing interest in functionalized quinoline derivatives like 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one stems from their potential applications in drug discovery and development. Recent trends in pharmaceutical research show increasing searches for "epoxide-containing drug candidates" and "quinoline-based bioactive compounds," reflecting the scientific community's focus on these structural motifs. The compound's epoxide moiety is particularly noteworthy, as this functional group is known to participate in various biological interactions and serve as a key intermediate in synthetic chemistry.
From a synthetic chemistry perspective, 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one presents exciting opportunities for structure-activity relationship (SAR) studies. The presence of both electron-donating methyl groups at positions 1 and 4 and the electron-withdrawing quinolin-2-one system creates an interesting electronic environment that can influence the compound's reactivity and physical properties. Researchers frequently search for information about "quinoline derivatives synthesis" and "epoxide ring-opening reactions," topics directly relevant to this compound's chemistry.
The physical and chemical properties of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one make it suitable for various applications. While specific data may vary depending on purity and conditions, typical characteristics include moderate solubility in common organic solvents and stability under standard laboratory conditions. These properties align with current industry demands for "stable heterocyclic building blocks" and "versatile synthetic intermediates," as evidenced by search trends in chemical databases and research publications.
In material science applications, the quinolin-2-one scaffold of this compound has shown potential in the development of organic electronic materials. The conjugated system combined with the oxiran-2-ylmethoxy substituent could contribute to interesting photophysical properties, a topic gaining traction in searches for "organic semiconductor materials" and "functionalized heterocycles for optoelectronics." This positions 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one as a compound of interest for researchers exploring next-generation materials.
Quality control and analytical characterization of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The pharmaceutical industry's increasing emphasis on "high-purity synthetic intermediates" and "well-characterized chemical entities" underscores the importance of rigorous analytical methods for compounds like this. Proper characterization ensures the compound meets the stringent requirements for research and development applications.
The stability profile of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is another area of practical importance. While the epoxide group is generally stable under neutral conditions, it can be sensitive to acidic or basic environments. This reactivity profile makes proper storage conditions crucial, with recommendations typically including protection from moisture and extreme temperatures. Such considerations align with common search queries about "handling sensitive chemical compounds" and "storage of reactive intermediates."
From a commercial availability perspective, 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is typically supplied by specialty chemical manufacturers catering to the pharmaceutical and research sectors. The growing market for "custom synthetic building blocks" and "tailor-made heterocyclic compounds" reflects the increasing demand for structurally diverse intermediates like this quinoline derivative. Suppliers often provide technical data sheets and certificates of analysis to support research applications.
Ongoing research continues to explore new applications for 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one and related compounds. The scientific literature reveals investigations into its potential as a precursor for more complex molecular architectures, particularly in medicinal chemistry programs targeting various biological pathways. This aligns with current trends in "fragment-based drug discovery" and "privileged scaffolds in medicinal chemistry," popular topics in contemporary chemical research.
In conclusion, 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one (CAS No. 2411201-61-9) represents an important synthetic intermediate with broad potential across multiple scientific disciplines. Its unique combination of a quinolin-2-one core and epoxide functionality makes it particularly valuable for researchers exploring new chemical entities for pharmaceutical or material science applications. As interest in functionalized heterocyclic compounds continues to grow, this compound is well-positioned to play a significant role in advancing various fields of chemical research and development.
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